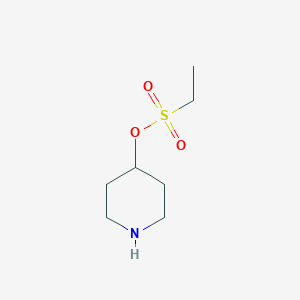

4-Piperidyl ethanesulfonate

Description

Significance of Piperidine (B6355638) Derivatives in Modern Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of synthetic and medicinal chemistry. Its prevalence is underscored by its presence in a vast number of pharmaceuticals and biologically active natural products. nih.govnih.gov The structural and functional versatility of the piperidine scaffold allows it to serve as a crucial building block in drug design, influencing properties such as receptor binding, membrane permeability, and metabolic stability. nih.gov

Piperidine derivatives exhibit a remarkably broad spectrum of pharmacological activities. They are integral to drugs targeting the central nervous system, including analgesics and antipsychotics, as well as compounds with anticancer, antiviral, and antimicrobial properties. nih.govnih.govnih.gov The ability of the piperidine nucleus to be readily functionalized at various positions allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a highly attractive framework for the development of new therapeutic agents. nih.gov The synthesis of diverse piperidine derivatives is a mature field, with numerous established methods for their preparation, including catalytic hydrogenation of pyridines and various cyclization strategies. dtic.mil

Table 1: Selected Pharmacological Activities of Piperidine Derivatives

| Pharmacological Activity | Example Application |

| Analgesic | Component of potent pain relief medications |

| Antipsychotic | Used in the treatment of various mental health disorders |

| Anticancer | Investigated for antiproliferative effects on tumor cells nih.gov |

| Antiviral | Studied for activity against various viral infections nih.gov |

| Antimicrobial | Shows efficacy against bacterial and fungal pathogens nih.gov |

| Alzheimer's Disease Therapy | Core structure in drugs like Donepezil nih.gov |

Academic Context of the Ethanesulfonate (B1225610) Moiety in Organic and Medicinal Chemistry

The ethanesulfonate moiety, an ester of ethanesulfonic acid, is a functional group of significant interest in organic and medicinal chemistry. Sulfonate esters, in general, are recognized for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. researchgate.net They are also employed as key intermediates in organic synthesis.

Specifically, ethanesulfonamide (B75362) derivatives have been explored as potent endothelin-A receptor antagonists, highlighting the potential of the ethylsulfonyl group in modulating biological targets. nih.gov The sulfonate group's electronic and steric properties can influence a molecule's solubility, binding affinity, and metabolic fate. researchgate.net For instance, the introduction of a sulfonate or sulfonamide group can increase the polarity of a molecule, which may impact its pharmacokinetic profile. researchgate.net The synthesis of sulfonate esters is typically achieved through the reaction of an alcohol with a sulfonyl chloride in the presence of a base. nih.gov

Research Trajectories and Scholarly Scope for 4-Piperidyl Ethanesulfonate

While direct and extensive academic research on this compound is not widely published, its chemical structure suggests several promising avenues for investigation. The compound is formed by the esterification of 4-hydroxypiperidine (B117109) with ethanesulfonyl chloride.

Plausible Synthesis of this compound:

Synthetic Exploration: A primary research trajectory would involve the optimization of synthetic routes to this compound and its derivatives. This could include exploring various catalysts, solvent systems, and reaction conditions to achieve high yields and purity. nih.govnih.gov The synthesis of a library of related compounds with substitutions on the piperidine ring could be undertaken to explore structure-activity relationships.

Spectroscopic and Structural Characterization: Detailed characterization of this compound using modern analytical techniques is essential. This would involve obtaining and interpreting data from:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonate and piperidine functional groups.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

Biological and Pharmacological Screening: Given the broad biological activities of both piperidine and sulfonate-containing compounds, a key research direction would be the comprehensive biological evaluation of this compound. nih.govresearchgate.net This could involve screening for a wide range of activities, such as:

Enzyme inhibition assays (e.g., against kinases, proteases, or cholinesterases). researchgate.net

Receptor binding studies for various G-protein coupled receptors (GPCRs).

Antimicrobial and anticancer activity assays. nih.govnih.govresearchgate.net

Computational and Modeling Studies: In silico studies could predict the potential biological targets and physicochemical properties of this compound. Molecular docking simulations could be employed to understand its potential interactions with the binding sites of various enzymes and receptors.

The combination of the well-established pharmacophoric piperidine ring with the electronically distinct ethanesulfonate group makes this compound a molecule with untapped potential for academic and industrial research. Future studies are warranted to fully explore its chemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

piperidin-4-yl ethanesulfonate |

InChI |

InChI=1S/C7H15NO3S/c1-2-12(9,10)11-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 |

InChI Key |

MOCRCLNYNCIKJC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)OC1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Piperidyl Ethanesulfonate

Strategies for Piperidine (B6355638) Ring System Construction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological activities. thieme-connect.com Consequently, a multitude of synthetic methods have been developed for their construction, with an increasing emphasis on efficiency, modularity, and stereoselectivity. nih.gov

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization represents a powerful and common strategy for the synthesis of the piperidine ring. These reactions involve the formation of a new bond between two atoms within the same molecule to create the cyclic structure.

One notable approach is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to construct 2,3,6-trisubstituted piperidine skeletons. nih.gov Another versatile method involves the intramolecular Claisen condensation of intermediates formed from the reaction of primary amines and acrylates, leading to the formation of 4-piperidone, a valuable precursor for 4-substituted piperidines. youtube.com Furthermore, aza-Prins cyclizations of N-tosyl homoallylamines with carbonyl compounds, catalyzed by Lewis acids like aluminum chloride, provide a route to trans-2-substituted-4-halopiperidines. organic-chemistry.org

Reductive Amination Approaches for 4-Substituted Piperidines

Reductive amination is a cornerstone of amine synthesis and has been effectively adapted for the preparation of 4-substituted piperidines. This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A classic example is the Borch reduction, where a piperidone is reacted with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride. tandfonline.com An improved and less toxic alternative utilizes borane-pyridine complex (BAP) as the reducing agent, which has been shown to be effective for the reductive amination of various substituted piperidines with a range of aldehydes. tandfonline.com Reductive amination can also be employed as a final step in a multi-step sequence, for instance, in the synthesis of piperidines from a nitropyrrole intermediate. youtube.com This methodology has proven useful in the synthesis of complex molecules, including the preparation of secondary and tertiary amines from aldehydes derived from piperidine precursors. nih.gov

Multi-Component Annulation Reactions for Piperidine Scaffold Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient pathway to complex molecular architectures like the piperidine scaffold. nih.govrsc.org

A notable strategy involves a tunable [4+2] annulation protocol. This approach controls the reaction pathway towards either a pyrrolidine (B122466) or a piperidine scaffold by carefully selecting the halogenating reagents, concentration, and solvent. nih.gov For the piperidine synthesis, the reaction between an allylsulfonamide and a styrene (B11656) derivative is mediated by N-bromosuccinimide (NBS) and hexafluoroisopropanol (HFIP), leading to the formation of the desired piperidine ring. nih.gov This method highlights the power of reaction condition optimization to achieve divergent synthesis from common starting materials.

Radical-Mediated Aminocyclization Techniques

Radical reactions provide a unique and powerful set of tools for the formation of C-C and C-N bonds in cyclization reactions leading to piperidines. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

One approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to generate 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this process can be influenced by the choice of the radical mediator. organic-chemistry.org Another innovative strategy is an enantioselective δ C-H cyanation that intercepts an N-centered radical relay using a chiral copper catalyst. nih.gov This method allows for the asymmetric synthesis of chiral piperidines from simple acyclic amines, representing a significant advancement in the field. nih.gov Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor offers a green and efficient alternative for the synthesis of piperidine derivatives. nih.gov

Stereoselective Synthetic Protocols for Chiral Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance due to their prevalence in pharmaceuticals and other bioactive molecules. nih.gov A variety of stereoselective methods have been developed to address this challenge.

One powerful strategy employs chiral auxiliaries, such as D-arabinopyranosylamine, to direct the stereochemical outcome of the reaction. cdnsciencepub.com A domino Mannich–Michael reaction using this auxiliary allows for the highly diastereoselective synthesis of N-arabinosyl dehydropiperidinones, which can be further functionalized to access various disubstituted piperidines. cdnsciencepub.com Another approach utilizes a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to produce piperidin-4-ols with excellent diastereoselectivity. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a powerful tool for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov Furthermore, continuous flow protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org

Introduction and Functionalization of the Ethanesulfonate (B1225610) Moiety

Once the piperidine ring is constructed, the next critical step is the introduction and potential functionalization of the ethanesulfonate moiety. Ethanesulfonate is the conjugate base of ethanesulfonic acid, an organosulfur compound with the formula CH₃CH₂SO₃H. nih.govwikipedia.org

The most direct method for introducing the ethanesulfonate group onto the 4-position of the piperidine ring would involve the reaction of 4-hydroxypiperidine (B117109) with ethanesulfonyl chloride in the presence of a base. This is a standard procedure for the formation of sulfonate esters.

Alternatively, the synthesis could proceed through the preparation of an intermediate such as ethyl 4-piperidinecarboxylate. chemicalbook.com This ester can be reduced to the corresponding alcohol, 4-(hydroxymethyl)piperidine, which can then be reacted with ethanesulfonyl chloride.

The functionalization of the ethanesulfonate moiety itself is less common, as it is generally a stable functional group. However, the ethanesulfonate group can be introduced from ethanesulfonic acid, which is commercially available and can be prepared through various industrial processes. atamanchemicals.com The synthesis of substituted derivatives of ethanesulfonic acid has also been reported, which could then be used to introduce a functionalized ethanesulfonate group onto the piperidine ring. documentsdelivered.com

The synthesis of related sulfonyl chlorides, which are precursors to sulfonates, can be achieved through the chlorosulfonation of aryl compounds using chlorosulfonic acid. mdpi.com While this is typically applied to aromatic systems, analogous reactions with aliphatic precursors could potentially be developed.

Regioselective Sulfonation Strategies

The regioselective introduction of an ethanesulfonate group at the 4-position of the piperidine ring is a critical step in the synthesis of the target molecule. The choice of starting material and reaction conditions is paramount to achieving high selectivity and yield. Two primary precursors, 4-hydroxypiperidine and 4-aminopiperidine (B84694), offer direct routes to 4-piperidyl ethanesulfonate and its sulfonamide analogue, respectively.

Starting from 4-hydroxypiperidine sigmaaldrich.com, the ethanesulfonate ester can be formed via direct O-sulfonylation. This reaction typically involves the use of ethanesulfonyl chloride in the presence of a base to neutralize the generated hydrochloric acid. The selection of the base and solvent system is crucial to prevent side reactions, such as the formation of elimination products.

Alternatively, employing 4-aminopiperidine sigmaaldrich.comnih.gov as the starting material leads to the corresponding N-(piperidin-4-yl)ethanesulfonamide. The reaction conditions for N-sulfonylation are generally milder than for O-sulfonylation, often proceeding efficiently in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).

Recent advancements have focused on the development of highly regioselective methods for the functionalization of the piperidine ring. For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions have demonstrated the ability to control functionalization at the C2, C3, or C4 positions of the piperidine ring by carefully selecting the catalyst and the nitrogen protecting group sigmaaldrich.comresearchgate.net. While not directly applied to ethanesulfonation, these principles of regiocontrol offer valuable insights for future synthetic design.

Coupling Reactions for Ethanesulfonate Integration

The integration of the ethanesulfonate moiety onto the piperidine scaffold is typically achieved through coupling reactions with an appropriate ethanesulfonyl electrophile. The most common method involves the use of ethanesulfonyl chloride with a nucleophilic piperidine derivative.

For the synthesis of the sulfonate ester from 4-hydroxypiperidine, various catalysts and conditions have been explored for the sulfonylation of alcohols. While specific examples for this compound are not extensively documented in publicly available literature, general methods for alcohol sulfonylation can be adapted. These include the use of sulfonyl chlorides in the presence of an amine base or the use of sulfonyl anhydrides catalyzed by Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) organic-chemistry.org.

In the case of forming the sulfonamide from 4-aminopiperidine, a range of coupling agents can be employed to facilitate the reaction. Standard conditions involve the use of ethanesulfonyl chloride with a tertiary amine base in an inert solvent like dichloromethane (B109758) or acetonitrile. More advanced methods utilize coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to promote amide bond formation between a sulfonic acid and an amine, a strategy that could be adapted for sulfonamide synthesis nih.gov.

The following table summarizes representative coupling reactions for the integration of sulfonate and sulfonamide functionalities.

| Starting Material | Reagent | Catalyst/Base | Product Type | Reference |

| 4-Hydroxypiperidine | Ethanesulfonyl chloride | Pyridine | Sulfonate Ester | atlantis-press.com |

| Alcohols | p-Toluenesulfonyl fluoride | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sulfonate Ester | organic-chemistry.org |

| 4-Aminopiperidine | 4-Sulfamoylbenzoic acid | EDCI/HOBt | Sulfonamide | nih.gov |

| Amines | Sulfonyl chlorides | Indium | Sulfonamide | organic-chemistry.org |

| Primary and Secondary Alcohols | Toluenesulfonic acid anhydride (B1165640) | Ytterbium(III) trifluoromethanesulfonate | Sulfonate Ester | organic-chemistry.org |

Optimization of Synthetic Pathways for Research Scalability

For the synthesis of this compound to be viable for research and potential larger-scale applications, the optimization of the synthetic pathway is crucial. This involves maximizing yield, minimizing reaction times, using cost-effective and readily available starting materials, and ensuring the process is safe and environmentally benign.

One key aspect of optimization is the choice of protecting groups for the piperidine nitrogen, if necessary. The use of a Boc (tert-butyloxycarbonyl) group is common, as it can be readily introduced and removed under mild conditions researchgate.netnih.gov. The selection of the protecting group can also influence the regioselectivity of subsequent reactions sigmaaldrich.com.

Telescoped or one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolation of intermediates, can also enhance scalability by reducing solvent waste, energy consumption, and processing time researchgate.net. For instance, a sequence involving the sulfonylation of a protected 4-hydroxypiperidine followed by deprotection could potentially be telescoped.

Novel Catalytic Systems in this compound Synthesis

The development of novel catalytic systems offers promising avenues for improving the synthesis of this compound, offering higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition Metal Catalysis for C-N Bond Formation

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, a key step in the synthesis of piperidine derivatives and their subsequent functionalization. While direct catalytic ethanesulfonylation of the piperidine nitrogen is not widely reported, related transition metal-catalyzed reactions provide a strong foundation for future development.

Rhodium catalysts, for example, have been successfully employed for the asymmetric reductive Heck reaction of aryl boronic acids with dihydropyridines to generate 3-substituted tetrahydropyridines with high enantioselectivity acs.org. This highlights the potential of rhodium catalysis in controlling the stereochemistry of piperidine derivatives. Furthermore, copper-catalyzed methods have been developed for the synthesis of sulfonamides from aryl boronic acids, a sulfur dioxide source, and amines, including electron-deficient amines acs.org. Indium has also been shown to be an effective catalyst for the sulfonylation of amines organic-chemistry.org.

The following table presents examples of transition metal-catalyzed reactions relevant to the synthesis of functionalized piperidines and sulfonamides.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Rhodium(I) complex | Asymmetric reductive Heck | Aryl boronic acids, dihydropyridines | 3-Substituted tetrahydropyridines | acs.org |

| Copper(II) chloride | Aminosulfonylation | Aryl radical precursors, amines, SO2 source | Sulfonamides | acs.org |

| Indium | Sulfonylation | Amines, sulfonyl chlorides | Sulfonamides | organic-chemistry.org |

| Rhodium(II) complexes | C-H functionalization | N-protected piperidines | C2 or C4 functionalized piperidines | sigmaaldrich.comresearchgate.net |

Emerging Organocatalytic and Biocatalytic Applications

Organocatalysis and biocatalysis represent rapidly advancing fields that offer sustainable and highly selective alternatives to metal-based catalysis.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been investigated as catalysts for a variety of organic transformations, including those involving sulfur-containing compounds sigmaaldrich.com. While their direct application to the synthesis of this compound is yet to be explored, their ability to activate substrates under mild conditions makes them attractive candidates for future research nih.govmdpi.com. Amine-based organocatalysts have also been shown to be effective in promoting remote C-H hydroxylation, demonstrating the potential for catalyst-controlled functionalization of aliphatic systems nih.gov.

Biocatalysis: The use of enzymes for chemical synthesis offers significant advantages in terms of selectivity and environmental impact. Arylsulfate sulfotransferases have been identified that can catalyze the transfer of a sulfate (B86663) group to a wide range of acceptor substrates, including both aromatic and aliphatic alcohols nih.gov. This biocatalytic approach could potentially be adapted for the synthesis of this compound from 4-hydroxypiperidine, providing a green and highly specific synthetic route. The enzymes have been shown to accept cyclic aliphatic alcohols, making 4-hydroxypiperidine a plausible substrate nih.gov.

Elucidation of Reaction Mechanisms in 4 Piperidyl Ethanesulfonate Chemistry

Mechanistic Pathways of Piperidine (B6355638) Ring Formation

The synthesis of the piperidine ring, a ubiquitous scaffold in pharmaceuticals, can be achieved through several mechanistic pathways. The most common routes involve the hydrogenation of pyridine (B92270) precursors or various cyclization strategies. nih.gov

Industrially, piperidine is often produced via the catalytic hydrogenation of pyridine over catalysts like molybdenum disulfide. nih.gov Modified Birch reductions, using reagents such as sodium in ethanol, also serve to reduce pyridine to a piperidine ring. nih.gov

Other significant pathways to form the piperidine ring include:

Intramolecular Cyclization: This involves forming the ring from a linear precursor. Methods like aza-Prins cyclizations, intramolecular hydroamination, and reductive amination of appropriate amino-diols or amino-aldehydes are common. nih.govyoutube.com For instance, N-tosyl homoallylamine can undergo aza-Prins cyclization with carbonyl compounds, catalyzed by Lewis acids like AlCl₃, to yield 4-halopiperidines.

[5+1] Annulation: These reactions construct the six-membered ring by combining a five-atom fragment with a one-atom fragment. A notable example is the "hydrogen borrowing" catalysis with iridium complexes, where an amino alcohol is oxidized, allowing for intermolecular amination followed by intramolecular cyclization and reduction to form the piperidine ring. nih.gov

Multi-component Reactions: These reactions, such as the Mannich reaction, combine three or more starting materials in a single step to build the piperidine skeleton with significant molecular complexity. researchgate.netajchem-a.com

Detailed Analysis of Rate-Determining Steps and Intermediates

The rate-determining step and the nature of intermediates are highly dependent on the specific reaction pathway for piperidine synthesis.

In the catalytic hydrogenation of pyridines , the reaction typically proceeds through a series of intermediates on the catalyst surface. For instance, in palladium-catalyzed cascades, a quaternary pyridinium (B92312) salt intermediate may undergo partial reduction. nih.gov The specific conditions and catalyst determine the rate and selectivity.

For intramolecular cyclizations , the mechanism often involves the formation of a key intermediate that facilitates ring closure.

In the aza-Prins cyclization , the reaction proceeds through an N-acyliminium ion intermediate. The formation of this electrophilic species is often the crucial step, which is then attacked by the tethered alkene nucleophile.

In reductive amination cascades , an iminium ion is a key intermediate. For example, the reaction of an alkyne with an enamine, mediated by an acid, generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov

Kinetic Isotope Effect Studies for Mechanistic Confirmation

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. chemicalbook.com A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. chemicalbook.com

In other systems, the magnitude of the KIE can help distinguish between different mechanistic possibilities. For instance, small primary KIE values (kH/kD between 1.0 and 1.6) in the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine suggested that proton transfer was not the rate-determining step, supporting a pre-equilibrium formation of an ion-pair intermediate. The polarity of the solvent was also found to influence the KIE, indicating the ionogenic character of the transition state.

Mechanisms Governing Ethanesulfonate (B1225610) Group Incorporation and Transformations

The ethanesulfonate group is typically introduced onto the piperidine ring via sulfonylation of a suitable precursor, most commonly a 4-hydroxypiperidine (B117109) intermediate. sigmaaldrich.com The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of an ethanesulfonylating agent, such as ethanesulfonyl chloride.

The general mechanism for this sulfonylation reaction is as follows:

Activation: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), the base deprotonates the 4-hydroxy group of the piperidine precursor to form a more nucleophilic alkoxide.

Nucleophilic Attack: The resulting alkoxide attacks the sulfur atom of ethanesulfonyl chloride. This forms a trigonal bipyramidal intermediate.

Leaving Group Departure: The chloride ion, a good leaving group, is expelled, resulting in the formation of the 4-Piperidyl ethanesulfonate product.

Alternatively, direct reaction of the piperidine nitrogen with an ethanesulfonylating agent can occur to form an N-sulfonylated product, such as piperidine-1-sulfonyl chloride, if the nitrogen is unprotected. nih.gov Transformations of the ethanesulfonate group itself are less common under typical physiological or synthetic conditions as sulfonate esters are generally stable. However, they can act as good leaving groups in nucleophilic substitution reactions under forcing conditions, where the ethanesulfonate anion is displaced by a strong nucleophile.

Stereochemical Control Mechanisms and Diastereoselective/Enantioselective Processes

Controlling the stereochemistry during the formation of the piperidine ring is crucial for synthesizing specific isomers of substituted piperidines. nih.gov Numerous diastereoselective and enantioselective methods have been developed.

Diastereoselective Synthesis: Diastereoselectivity is often achieved by controlling the approach of a nucleophile to a cyclic intermediate. For example, in the synthesis of 2,4-disubstituted piperidines, palladium-catalyzed Negishi coupling of 4-substituted piperidin-2-ylzinc reagents with aryl iodides predominantly yields cis-2,4-disubstituted products. nih.gov Conversely, using 2-substituted piperidin-4-ylzinc reagents provides the trans products. This control arises from the thermodynamic stability of the intermediates and transition states involved. Similarly, epimerization using a base like potassium tert-butoxide can convert a cis-isomer into the more thermodynamically stable trans-isomer by relieving unfavorable 1,3-diaxial interactions in the chair conformation of the piperidine ring.

Enantioselective Synthesis: Enantioselective methods establish a specific chirality in the product, often using chiral catalysts, auxiliaries, or reagents.

Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyridines or pyridinium salts using chiral transition metal catalysts (e.g., based on Iridium or Rhodium with chiral phosphine (B1218219) ligands) is a powerful method for producing enantioenriched piperidines. ajchem-a.com

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can catalyze Mannich and Michael reactions to form piperidine precursors with high enantioselectivity. youtube.com

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a highly selective route. For instance, a one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. ajchem-a.com

| Method | Type of Control | Key Feature | Typical Outcome |

| Catalytic Hydrogenation | Enantioselective | Chiral metal catalysts (Ir, Rh) | High enantiomeric excess (ee) |

| Organocatalysis | Enantioselective | Chiral small molecules (e.g., proline) | Access to complex chiral piperidines |

| Epimerization | Diastereoselective | Base-mediated equilibration | Conversion to thermodynamic isomer |

| Chemo-enzymatic Cascade | Enantioselective | Use of selective enzymes | High enantio- and regio-selectivity |

| Aza-Petasis-Ferrier Rearrangement | Diastereoselective | One-pot cyclization/rearrangement | Access to piperidin-4-ols |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms involved in piperidine synthesis. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.

Computational studies can:

Validate or Refute Proposed Mechanisms: By calculating the energy barriers for different potential pathways, researchers can determine the most likely mechanism. For example, computational models have been used to support radical pathways in copper-catalyzed aminofluorination reactions.

Explain Stereochemical Outcomes: The origins of diastereoselectivity and enantioselectivity can be rationalized by modeling the transition states leading to different stereoisomers. The lower energy transition state corresponds to the major product observed.

Predict Reactivity and Guide Catalyst Design: Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can predict the activity of different piperidine derivatives and help in the design of new, more efficient catalysts or synthetic routes. nih.gov For instance, computational studies on piperidine derivatives have been used to design new compounds with specific biological activities. nih.govresearchgate.net

Quantum Chemical Calculations of Transition States and Energy Profiles

Quantum chemical calculations, particularly DFT, are used to map the potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. Locating its geometry and energy is crucial for understanding the reaction kinetics. For example, in the reaction of an amine with an anhydride (B1165640) to form a monoamide, DFT calculations have identified that the rate-determining step can differ based on the amine's structure (e.g., piperidine vs. dimethylamine), attributing the difference to steric hindrance in the transition state.

Energy Profile Diagrams: An energy profile diagram plots the free energy of the system against the reaction coordinate. These diagrams provide a visual representation of the entire reaction mechanism, including the activation energies for each step and the relative stabilities of all intermediates. For the synthesis of piperidines via intramolecular C–H amination, DFT calculations have been used to construct detailed free energy profiles for proposed Cu(I)/Cu(II) catalytic cycles, helping to elucidate the role of the catalyst and the nature of the bond-breaking and bond-forming steps.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MDS) simulations offer a powerful computational microscope to probe the intricate motions and energetic landscapes of molecules, providing invaluable insights into reaction mechanisms that are often difficult to discern through experimental techniques alone. In the context of this compound, MDS can elucidate the conformational dynamics, solvent effects, and the energetics of transition states that govern its reactivity. While specific MDS studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on analogous chemical structures, such as piperidine derivatives and sulfonate esters.

Molecular dynamics simulations are built upon the foundational principles of classical mechanics, where the trajectory of each atom in a molecular system is calculated over time by solving Newton's equations of motion. The forces acting on the atoms are determined by a potential energy function, commonly referred to as a force field. These force fields are meticulously parameterized to reproduce experimental data and quantum mechanical calculations for a wide range of molecules.

Computational studies on piperidine analogs have demonstrated the utility of MDS in exploring their conformational landscapes. researchgate.net These studies often employ random search conformational analysis using various force fields, like MMFF94, to generate an ensemble of low-energy conformers. researchgate.net Such analyses for this compound would reveal the relative populations of different conformers and the energy barriers between them, which are crucial for understanding how the molecule might orient itself to participate in a reaction.

The behavior of the sulfonate group in different environments is another area where MDS can provide significant insights. Studies on the hydrolysis of sulfonate esters have utilized computational methods to investigate the feasibility of different reaction pathways, such as concerted versus stepwise mechanisms involving pentavalent intermediates. lu.sersc.orgacs.org While these studies have sometimes led to debate, they underscore the power of computational chemistry to probe mechanistic details at the molecular level. lu.seacs.org For this compound, MDS could be used to model the interaction of the sulfonate group with nucleophiles and to study the role of the solvent in stabilizing or destabilizing potential intermediates and transition states.

Furthermore, MDS allows for the investigation of the dynamics of the molecule in a condensed phase, such as in aqueous solution. Simulations of sulfonated polymers and surfactants have provided detailed information on the hydration structures around sulfonate groups and the mobility of water molecules and counterions in their vicinity. researchgate.net Similar simulations for this compound would shed light on how water molecules solvate the polar sulfonate head and the piperidyl nitrogen, and how this solvation shell might influence the approach of a reactant.

The table below summarizes key parameters and potential findings from hypothetical molecular dynamics simulations on this compound, based on methodologies applied to similar compounds.

| Simulation Parameter | Objective | Potential Insights for this compound |

| Force Field | To accurately describe the inter- and intramolecular interactions. | Selection of a suitable force field (e.g., CHARMM, AMBER, OPLS) would be crucial for obtaining reliable results for the piperidine and sulfonate moieties. |

| Solvent Model | To simulate the effect of the solvent environment (e.g., water, organic solvent). | Explicit solvent models would allow for the detailed study of hydrogen bonding and solvation shells around the molecule. |

| Simulation Time | To ensure adequate sampling of the conformational space. | Longer simulation times (nanoseconds to microseconds) would be necessary to observe rare conformational changes or reaction events. |

| Temperature and Pressure | To mimic experimental conditions. | Simulations at different temperatures could reveal the temperature dependence of conformational dynamics and reaction rates. |

| Analysis of Trajectories | To extract meaningful chemical and physical information. | Analysis would include root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize solvation, and dihedral angle analysis to identify conformational preferences. |

By combining insights from conformational analysis of the piperidine ring and mechanistic studies of sulfonate ester reactions, molecular dynamics simulations can provide a detailed, atomistic-level understanding of the chemical behavior of this compound. These computational studies, when coupled with experimental data, can offer a more complete picture of its reaction mechanisms.

Advanced Structural Analysis Methodologies for 4 Piperidyl Ethanesulfonate

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-Piperidyl ethanesulfonate (B1225610) at an atomic level.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of piperidine (B6355638) derivatives in solution. optica.org Knowledge of the molecular structure and conformation is crucial for understanding the potential interactions of these molecules. optica.org For 4-Piperidyl ethanesulfonate, ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY and NOESY, provide insights into the molecule's connectivity and spatial arrangement.

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org The orientation of the ethanesulfonate substituent (axial vs. equatorial) can be determined by analyzing the coupling constants (J-values) of the proton at the 4-position (H-4). A large coupling constant between H-1' and H-2' (e.g., ~10.8 Hz) often indicates a trans-diequatorial relationship between the protons, suggesting an equatorial orientation for the substituents. nih.gov Conversely, smaller coupling constants would suggest different arrangements. NOESY experiments can reveal through-space interactions, such as those between axial protons on the piperidine ring, further confirming the dominant conformation in solution. nih.gov In cases of N-substituted piperidines, variable-temperature NMR can be used to study the dynamics of ring inversion. optica.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Piperidine Ring Note: These are typical values; actual shifts for this compound would depend on the solvent and precise final structure.

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C6 (axial H) | ~2.6 - 2.8 | ~45 - 50 |

| C2/C6 (equatorial H) | ~3.0 - 3.2 | |

| C3/C5 (axial H) | ~1.5 - 1.7 | ~25 - 30 |

| C3/C5 (equatorial H) | ~1.8 - 2.0 | |

| C4 (H) | ~3.5 - 4.0 (if substituted) | ~70 - 80 (if O-substituted) |

| N-H | Variable (broad) | N/A |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. utmb.edu By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. utmb.eduresearchgate.net Techniques like electrospray ionization (ESI) are well-suited for analyzing polar, non-volatile compounds such as sulfonates. nih.govcapes.gov.br

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the protonated molecular ion [M+H]⁺. scielo.br The fragmentation pattern is diagnostic of the compound's structure. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the C-O bond connecting the piperidine ring and the sulfonate group.

Loss of the SO₃ moiety.

Fragmentation of the piperidine ring itself, often involving the loss of ethylene (B1197577) or other small neutral molecules. libretexts.org

Cleavage within the ethanesulfonate side chain.

The precise masses of these fragment ions, determined by HRMS, help to piece together the molecular structure and confirm the identity of the compound. nih.gov

Table 2: Plausible HRMS Fragments for this compound Assuming the parent compound C₇H₁₅NO₃S

| Fragment Ion | Description | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| C₇H₁₆NO₃S⁺ | Protonated Molecular Ion | 194.0845 |

| C₅H₁₂NO⁺ | Loss of C₂H₄SO₂ | 102.0913 |

| C₅H₁₀N⁺ | Piperidine iminium ion after loss of ethanesulfonate group | 84.0808 |

| C₂H₅O₃S⁻ | Ethanesulfonate anion (in negative mode) | 109.9938 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. researchgate.net These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

Key expected vibrational modes include:

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonate S=O bonds, typically found in the region of 1350-1420 cm⁻¹ and 1150-1230 cm⁻¹, respectively.

S-O Stretching: Absorption bands for the S-O single bond are typically observed in the 1000-750 cm⁻¹ range.

N-H Stretching: A moderate, often broad, absorption band around 3300-3500 cm⁻¹ corresponding to the piperidine N-H bond.

C-H Stretching: Multiple bands in the 2800-3000 cm⁻¹ region due to the C-H bonds of the piperidine ring and the ethyl group. researchgate.net

N-H Bending: A band in the 1500-1650 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Piperidine) | Stretch | 3300 - 3500 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1420 | Strong |

| S=O (Sulfonate) | Symmetric Stretch | 1150 - 1230 | Strong |

| S-O (Sulfonate) | Stretch | 1000 - 750 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on bond lengths, bond angles, and the precise conformation of the piperidine ring. youtube.com It confirms whether the ring exists in a chair, boat, or twist-boat conformation in the crystal lattice. researchgate.net

Furthermore, for chiral molecules, X-ray crystallography is a primary method for determining the absolute configuration. nih.govsoton.ac.uk By analyzing the anomalous dispersion of X-rays by the atoms (particularly heavier atoms like sulfur), the absolute arrangement of atoms in space can be established, allowing for the unequivocal assignment of R or S configuration at any stereocenters. thieme-connect.de

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. researchgate.net A reversed-phase HPLC method, likely using a C18 column, would be developed to determine the chemical purity. Due to the high polarity and basic nature of the piperidine moiety, an ion-pairing agent, such as heptafluorobutyric acid (HFBA), might be required in the mobile phase to achieve adequate retention and good peak shape. researchgate.net

If this compound were synthesized as a racemic mixture or if chiral starting materials were used, the separation of the enantiomers would be necessary. Chiral HPLC is the gold standard for this purpose. unife.itnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz

For a basic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. mdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol, ethanol), is optimized to achieve baseline separation. sigmaaldrich.com The addition of acidic or basic additives to the mobile phase can significantly improve the resolution of basic compounds. researchgate.net For instance, acids like methanesulfonic acid or ethanesulfonic acid have been shown to act as effective mobile phase additives, likely through a combination of ion-pair formation and modifying the interactions with the CSP. researchgate.net The development of a robust chiral HPLC method is crucial for quality control and for studying the properties of individual enantiomers. nih.gov

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of this compound by gas chromatography (GC) is inherently problematic. The compound's structure contains polar functional groups, namely the secondary amine within the piperidine ring and the highly polar sulfonate group. These features result in low volatility and a tendency to interact strongly with the stationary phase of the GC column, leading to poor chromatographic performance, such as broad, tailing peaks and low sensitivity. oup.comphenomenex.com To overcome these challenges, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. phenomenex.comyoutube.com

The primary goal of derivatization for this compound is to cap the active hydrogen on the piperidine nitrogen. Several strategies can be employed for this purpose, with acylation and silylation being the most common.

Acylation Strategies: Acylation involves the introduction of an acyl group. For piperidine-containing compounds, perfluoroacyl reagents are often used. In the analysis of a similar piperidinyl metabolite, derivatization with pentafluorobenzoylchloride (PFBCI) proved highly effective. oup.com This reaction targets the N-H group on the piperidine ring, converting the secondary amine into a less polar, more volatile amide. oup.com The reaction is typically facilitated by a basic catalyst in a suitable organic solvent, such as ethyl acetate, and requires heating to ensure complete derivatization. oup.com While initial attempts with other perfluoroacyl anhydrides like trifluoroacetic acid anhydride (B1165640) and pentafluoropropionic acid anhydride showed some improvement in chromatographic behavior, they resulted in tailing peaks, indicating incomplete or less stable derivatization compared to PFBCI. oup.com

Silylation Strategies: Silylation is another powerful derivatization technique that replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are potent silylating agents capable of derivatizing amines, amides, and other polar functional groups. phenomenex.comyoutube.com The reaction increases the volatility of the analyte, allowing it to be vaporized at lower temperatures for GC analysis. youtube.com For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) may be added to enhance the reaction efficiency. phenomenex.com

The selection of the appropriate derivatizing agent is critical and depends on the specific functional groups present and the desired analytical outcome. The table below summarizes common derivatization approaches for functional groups relevant to this compound.

| Derivatization Method | Reagent Example(s) | Target Functional Group(s) | Resulting Derivative |

| Acylation | Pentafluorobenzoylchloride (PFBCI) | Primary & Secondary Amines | N-Pentafluorobenzoyl amide |

| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols | N/O-Trifluoroacetyl | |

| Silylation | BSTFA, MSTFA | Amines, Amides, Carboxylic Acids, Hydroxyls | N/O-Trimethylsilyl (TMS) |

This table presents common derivatization methods applicable to the functional groups found in the target molecule.

Successful derivatization enables robust quantitative analysis. For instance, a validated GC method for a derivatized piperidine metabolite using a nitrogen-phosphorus detector (NPD) achieved a limit of quantitation of 10 ng/mL, demonstrating excellent sensitivity. oup.com The chromatographic conditions are tailored to the specific derivative to achieve optimal separation, as illustrated by the relative retention times of various compounds analyzed alongside a derivatized internal standard. oup.com

| Compound | Retention Time (min) | Relative Retention Time |

| 6-Monoacetylmorphine | 21.98 | 0.973 |

| Morphine | 22.07 | 0.977 |

| Internal Standard | 22.58 | 1.000 |

| Hydromorphone | 22.81 | 1.010 |

Data adapted from a study on a derivatized piperidinyl metabolite, illustrating typical chromatographic separation. oup.com The internal standard is a synthetic compound used for quantitation.

Computational Structural Analysis and Validation

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like this compound at an atomic level. These in silico methods complement experimental data by offering insights into conformational preferences, electronic properties, and potential intermolecular interactions, which are crucial for understanding the molecule's behavior.

Molecular Mechanics and Force Field Applications

Molecular Mechanics (MM) is a computational method that models molecules as a collection of atoms held together by springs (bonds). researchgate.net It calculates the potential energy of a molecule using a simplified classical mechanics model known as a force field, foregoing complex quantum mechanical calculations. nih.gov This efficiency allows for the study of large systems and extensive conformational sampling. nih.gov

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a sum of different interaction terms. researchgate.net The total steric energy (E_total) is typically composed of:

Bond Stretching (E_stretch): The energy required to stretch or compress a bond from its equilibrium length.

Angle Bending (E_bend): The energy required to bend an angle from its equilibrium value.

Torsional Strain (E_torsion): The energy associated with rotation around a bond.

Non-Bonded Interactions (E_non-bonded): These include van der Waals forces (attraction and repulsion between non-bonded atoms) and electrostatic interactions (Coulombic forces between partial charges on atoms). researchgate.net

The application of a force field to this compound requires parameters that accurately describe the various components of the molecule, including the sp³ carbons and nitrogen of the piperidine ring and the sulfur-oxygen bonds of the sulfonate group. Several well-established force fields are available for modeling organic molecules.

| Force Field | Key Features & Applications |

| AMBER (Assisted Model Building with Energy Refinement) | Widely used for simulations of biomolecules (proteins, nucleic acids) but also has robust parameters for organic molecules (e.g., GAFF - General Amber Force Field). researchgate.net |

| OPLS (Optimized Potentials for Liquid Simulations) | Developed specifically for accurately simulating properties of organic liquids and biomolecules in solution. Often used in drug design and molecular dynamics. researchgate.net |

| MMx (MM2, MM3, MM4) | A family of force fields developed by Allinger's group, known for high accuracy in determining the geometries and energies of small to medium-sized organic molecules. nih.gov |

| GROMOS (Groningen Molecular Simulation) | A force field designed for molecular dynamics simulations, particularly noted for its treatment of free energies of hydration and solvation. researchgate.net |

This table summarizes prominent force fields applicable to the computational analysis of organic molecules like this compound.

By employing these force fields, researchers can calculate the geometry and relative energy of different conformations of this compound, providing a theoretical foundation for its structural properties.

Conformational Search and Global Minimum Determination

The structural flexibility of this compound is dominated by the piperidine ring and the rotatable bond connecting it to the ethanesulfonate side chain. Conformational analysis aims to identify all stable three-dimensional arrangements of the molecule and their relative energies. nih.gov The ultimate goal is to find the "global minimum," which is the single most stable conformation with the lowest possible potential energy. mdpi.com

The piperidine ring typically adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can be in one of two positions:

Axial: Pointing perpendicular to the plane of the ring (up or down).

Equatorial: Pointing outwards from the perimeter of the ring.

For the this compound, the ethanesulfonate group at the C-4 position can exist in either an axial or equatorial orientation. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. clockss.org Computational studies on related 2-aryl-4-piperidones have shown that the orientation of substituents can be decisively determined by MM2 calculations, which align with experimental NMR data. clockss.org

A conformational search is a computational procedure that systematically explores the potential energy surface of the molecule. It involves generating a large number of different starting conformations by rotating bonds and then using a molecular mechanics force field to perform an energy minimization on each one. The resulting low-energy structures are then compared to identify the global minimum and other significant low-energy conformers that may co-exist in equilibrium. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it interacts with its environment.

| Substituent Position | Relative Steric Strain | General Stability |

| Equatorial | Low | More Stable |

| Axial | High (due to 1,3-diaxial interactions) | Less Stable |

This table illustrates the general principle of conformational preference for substituents on a chair-form piperidine ring.

Theoretical and Computational Studies of 4 Piperidyl Ethanesulfonate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the intrinsic properties of 4-Piperidyl ethanesulfonate (B1225610) at the atomic and molecular level. These calculations offer a detailed picture of the molecule's electronic distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like 4-Piperidyl ethanesulfonate. By approximating the electron density, DFT can accurately predict a range of molecular characteristics. For instance, DFT calculations at the B3LYP/6-311G** level have been effectively used to predict the heats of formation for various piperidine (B6355638) compounds. nih.gov This level of theory is also employed to determine optimized molecular geometries and vibrational frequencies, which can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net

Key molecular properties of this compound that can be elucidated using DFT include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the compound's most stable conformation.

Vibrational Frequencies: Calculation of theoretical vibrational spectra to aid in the assignment of experimental spectral bands. researchgate.net

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. nih.gov

Reactivity Descriptors: Calculation of parameters such as chemical hardness, softness, and electronegativity, which provide insights into the molecule's reactive nature. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis reveals details about intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visually represent the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

A study on related sulfonamide derivatives demonstrated that DFT calculations could effectively explain the relationship between the chemical structure and biological activity by predicting interactions with target proteins. researchgate.net

Table 1: Representative DFT-Calculated Properties for Piperidine Derivatives

| Property | Description | Typical Basis Set |

|---|---|---|

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | B3LYP/6-311G** nih.gov |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | B3LYP/6-311++G(d,p) researchgate.net |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | B3LYP/6-31G(d,p) researchgate.net |

This table is illustrative and based on studies of similar compounds.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating molecular properties. nih.gov Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) can be used to refine the understanding of the electronic structure of this compound. nih.gov

While computationally more intensive than DFT, ab initio methods are valuable for:

High-Accuracy Energy Calculations: Providing benchmark values for total energies and reaction energies.

Excited State Properties: Investigating electronic transitions and predicting UV-Visible spectra.

Validation of DFT Results: Comparing results from different levels of theory to ensure the reliability of the computational predictions. nih.gov

For example, in a study of a related piperazine (B1678402) compound, both HF and DFT methods were used to calculate thermodynamic properties and atomic charge distributions, with the results being compared for validation. researchgate.netnih.gov

Molecular Modeling and Simulation Paradigms

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of this compound and its interactions with biological macromolecules. These methods bridge the gap between static quantum chemical descriptions and the dynamic reality of molecular systems.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of how this compound might interact with a biological target, such as a protein receptor or enzyme. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational changes that occur upon binding. nih.gov

A typical MD simulation protocol involves:

System Setup: Placing the ligand and the target protein in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions. researchgate.net

Energy Minimization: Removing any steric clashes or unfavorable contacts in the initial system. nih.gov

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state. researchgate.net

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the system's trajectory. nih.govnih.gov

Molecular Docking and Virtual Screening for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For this compound, docking studies can identify potential binding sites on a target protein and estimate the binding affinity. nih.govwho.int The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a scoring function that approximates the binding energy. mdpi.com

Docking studies can:

Identify the most likely binding pose of this compound. who.int

Elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein. mdpi.comresearchgate.net

Be used in virtual screening campaigns to identify other potential binders from a large library of compounds. nih.gov

The results of docking are often used as the starting point for more rigorous computational studies, such as MD simulations. researchgate.net

Table 2: Common Software for Molecular Docking and Dynamics

| Technique | Software Examples | Purpose |

|---|---|---|

| Molecular Docking | AutoDock Vina, MOE | Predicts binding poses and affinities. mdpi.comwho.int |

This table lists commonly used software in the field.

Free Energy Perturbation and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of similar ligands to a common receptor. wikipedia.orgopenbiosim.org This technique involves "alchemically" transforming one ligand into another in a series of small steps, both in the solvated state and when bound to the protein. arxiv.org The difference in the free energy changes for these two processes gives the relative binding free energy. nih.gov

FEP calculations, though computationally expensive, can provide highly accurate predictions of binding affinity, making them a valuable tool in drug design and lead optimization. biorxiv.orgnih.gov The method relies on the Zwanzig equation and requires extensive sampling from MD simulations to achieve converged results. wikipedia.org

Key applications of FEP for this compound could include:

Predicting how modifications to the piperidine or ethanesulfonate moieties would affect binding affinity.

Ranking a series of designed analogs based on their predicted binding potency.

Providing a quantitative understanding of the energetic contributions of specific intermolecular interactions.

Machine Learning Applications in Chemical Space Exploration

The vastness of chemical space, estimated to contain over 10^60 molecules, presents a significant challenge for drug discovery. nih.gov Machine learning (ML) has emerged as a powerful set of techniques to navigate this immense space efficiently. arxiv.org ML models can learn from existing chemical data to predict the properties of unexplored molecules, thereby prioritizing the synthesis and testing of the most promising candidates. aps.orgnih.gov

For a novel compound like this compound, machine learning could be applied in several ways:

Generative Models: Deep learning architectures such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can be trained on large chemical databases to generate novel molecular structures. These models could be biased towards generating molecules with specific desired properties, such as high predicted activity or favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, within the chemical space around this compound.

Predictive Modeling: Supervised ML models, including Random Forests, Support Vector Machines, and Deep Neural Networks, can be trained to predict a wide range of properties for this compound and its analogs. nih.gov These predictions can range from simple physicochemical properties to complex biological activities and pharmacokinetic parameters.

Active Learning: In an active learning approach, the ML model iteratively suggests which compounds to synthesize and test next. chemrxiv.org This strategy is particularly useful when experimental resources are limited, as it aims to maximize the information gained from each new data point, thereby accelerating the exploration of the chemical space and the identification of lead compounds. nih.govchemrxiv.org

A hypothetical application of machine learning in the exploration of the chemical space around this compound could involve training a model on a dataset of known sulfonamides and piperidine-containing compounds with their associated properties. umich.edu The model could then be used to screen a virtual library of novel this compound derivatives, predicting their potential for a desired biological effect. The table below illustrates the kind of predictive data that such a model might generate.

| Compound ID | Predicted Activity (Score) | Predicted Lipophilicity (LogP) | Predicted Aqueous Solubility (logS) |

| PES-virt-001 | 0.85 | 2.1 | -3.5 |

| PES-virt-002 | 0.79 | 1.9 | -3.1 |

| PES-virt-003 | 0.91 | 2.5 | -4.0 |

| PES-virt-004 | 0.65 | 3.8 | -5.2 |

| PES-virt-05 | 0.88 | 2.4 | -3.8 |

This is a hypothetical data table created for illustrative purposes.

By integrating cheminformatics, QSAR, and machine learning, researchers can build a comprehensive in silico profile of this compound and its derivatives. This computational approach, while currently hypothetical for this specific compound due to a lack of published research, provides a powerful framework for guiding future experimental work and unlocking the therapeutic potential of novel chemical entities.

Medicinal Chemistry Strategies for 4 Piperidyl Ethanesulfonate Derivatives

Rational Design Principles for Novel Piperidine-Ethanesulfonate Scaffolds

The rational design of new chemical entities based on the 4-piperidyl ethanesulfonate (B1225610) scaffold is a cornerstone of modern medicinal chemistry. nih.govmdpi.com This process involves a deep understanding of the target biology and the application of structure-based and ligand-based design principles to create molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The piperidine (B6355638) ring is a highly prevalent scaffold in FDA-approved drugs, valued for its ability to be substituted in three dimensions, allowing for precise orientation of functional groups into binding pockets. nih.govresearchgate.net

Key design principles for novel piperidine-ethanesulfonate derivatives include:

Target-Based Design : When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational methods like molecular docking can be employed. mdpi.com This allows chemists to visualize how the 4-piperidyl ethanesulfonate core fits into the active site. The design process then focuses on introducing substituents that can form specific, favorable interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with amino acid residues in the target's binding pocket. nih.gov

Scaffold Hopping and Bioisosteric Replacement : The piperidine or ethanesulfonate moieties can be replaced with other chemical groups that are expected to have similar biological activities but potentially improved properties. For instance, the piperidine ring could be replaced with other nitrogen-containing heterocycles, while the ethanesulfonate group might be swapped for a carboxylate or a different sulfonamide variant to modulate acidity, solubility, and cell permeability. mdpi.com

The ultimate goal is to use these principles to generate a library of compounds where each modification provides clear, interpretable data, guiding the design of the next generation of molecules.

Structure-Activity Relationship (SAR) Studies and Their Academic Implications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For the this compound series, SAR exploration provides critical insights into the specific roles of each component of the scaffold, guiding the optimization process. nih.govnih.gov

Impact of Piperidine Ring Substitutions on Pharmacological Profiles

The piperidine ring is a versatile scaffold whose pharmacological profile can be significantly altered by the introduction of various substituents at different positions. ijnrd.org The type, size, and position of these substituents can dramatically influence a compound's binding affinity, selectivity, and functional activity. nih.govnih.gov

For instance, in many classes of piperidine-containing compounds, introducing small alkyl groups can enhance potency by increasing hydrophobic interactions with the target protein. Conversely, adding larger or more polar groups can be used to probe the size of the binding pocket or to introduce new hydrogen bonding interactions. Substitution at the nitrogen atom of the piperidine ring is a common strategy to modulate basicity and, consequently, the pharmacokinetic properties of the molecule. nih.gov

Below is a table illustrating hypothetical SAR for substitutions on the piperidine ring of a this compound derivative.

| Position of Substitution | Substituent Type | Potential Impact on Pharmacological Profile | Rationale |

| N1 (Nitrogen) | Small Alkyl (e.g., -CH₃) | May increase lipophilicity and cell permeability; could alter receptor subtype selectivity. | Modifies the basicity (pKa) and steric profile of the nitrogen. |

| N1 (Nitrogen) | Benzyl Group | Can introduce π-stacking interactions if the binding pocket has aromatic residues. | Increases size and introduces aromatic character. nih.gov |

| C2/C6 | Methyl Group | May provide favorable hydrophobic interactions; can act as a conformational lock. | Probes for small hydrophobic pockets near the core. |

| C3/C5 | Fluoro Group | Can block metabolic attack (metabolic blocker) and alter electronics. | Fluorine is a small, electronegative atom that can form unique interactions. researchgate.net |

| C4 | Hydroxyl (-OH) Group | Introduces a hydrogen bond donor/acceptor, increasing polarity. | Can improve solubility and provide a key interaction point with the target. |

Role of the Ethanesulfonate Moiety in Receptor/Enzyme Recognition and Binding

The ethanesulfonate moiety (-CH₂CH₂SO₃H) is a critical pharmacophore that plays a significant role in how the molecule interacts with its biological target. As a strong acid, the sulfonate group is typically ionized at physiological pH, bearing a negative charge.

This anionic character allows it to:

Form Strong Ionic Interactions : The negatively charged sulfonate can form powerful salt bridges with positively charged amino acid residues within a receptor or enzyme active site, such as arginine, lysine, or histidine. This can be a primary driver of binding affinity.

Act as a Hydrogen Bond Acceptor : The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors, capable of forming multiple hydrogen bonds with suitable donor groups on the protein target. nih.gov

Influence Solubility : The high polarity of the ethanesulfonate group significantly enhances the aqueous solubility of the entire molecule. This is often a desirable property in drug candidates, although it must be balanced to ensure adequate membrane permeability.

The ethyl linker provides a degree of conformational flexibility, allowing the sulfonate headgroup to orient itself optimally within the binding site to maximize these favorable interactions.

Conformational Constraints and Their Influence on SAR

Strategies to constrain the conformation of the piperidine ring include:

Introduction of Bulky Groups : Placing a large substituent on the ring can favor one chair conformation over the other.

Ring Fusion (Bicyclic Systems) : Fusing the piperidine ring with another ring system creates a rigid bicyclic structure, locking the conformation. acs.org

Introduction of Unsaturation : Creating a double bond within the ring (leading to a tetrahydropyridine) flattens that portion of the molecule and restricts its conformational freedom.

Understanding the relationship between a fixed conformation and biological activity provides invaluable information for SAR, confirming the hypothetical bioactive conformation and paving the way for the design of highly potent and selective analogs. researchgate.net

Lead Compound Optimization Methodologies

Once a lead compound with promising activity is identified, lead optimization methodologies are employed to systematically refine its structure to achieve a profile suitable for clinical development. This involves iterative cycles of design, synthesis, and testing to enhance potency and selectivity while improving absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Fragment-Based Drug Design (FBDD) Principles Applied to Piperidine Cores

Fragment-Based Drug Design (FBDD) is a powerful lead optimization strategy that begins with small, low-complexity molecules ("fragments") that bind weakly to the target. nih.govyoutube.com These fragments are then grown or linked together to produce a high-affinity lead. The piperidine ring is an ideal starting point for FBDD due to its prevalence in known drugs and its synthetic tractability. nih.gov

The FBDD process as applied to a piperidine core would typically follow these steps:

Fragment Screening : A library of diverse fragments is screened against the biological target using sensitive biophysical techniques (e.g., Surface Plasmon Resonance, NMR spectroscopy) to identify binders. A simple substituted piperidine could be identified as a "hit" in this phase.

Hit Validation and Structural Biology : The binding of the piperidine fragment is confirmed, and its binding mode is determined, usually by X-ray crystallography. This reveals how the fragment sits (B43327) in the target's binding pocket and shows vectors for potential growth.

Fragment Growing or Linking :

Growing : The piperidine core is elaborated by adding new functional groups. For example, if the crystal structure shows a nearby pocket, chemists would synthesize derivatives where a chain, such as the ethanesulfonate moiety, is added to the piperidine to occupy that pocket and form new interactions. youtube.com

Linking : If another fragment is found to bind in an adjacent pocket, the piperidine fragment and the second fragment can be joined together via a chemical linker to create a single, more potent molecule.

A key metric in FBDD is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. FBDD focuses on optimizing the "quality" of binding interactions from the start, often leading to lead compounds with superior physicochemical properties compared to those derived from traditional high-throughput screening. nih.gov

Bioisosteric Replacements of the Ethanesulfonate Group